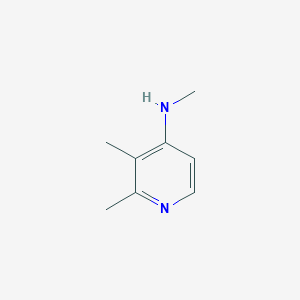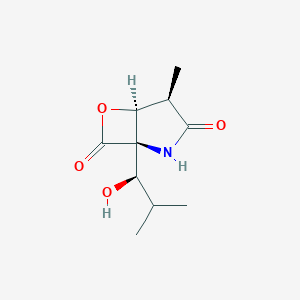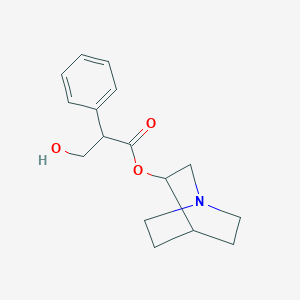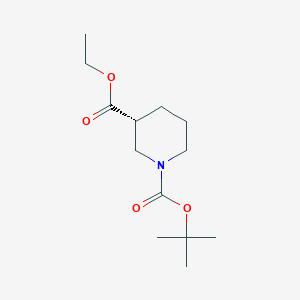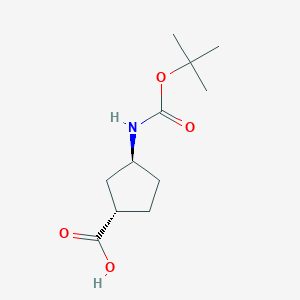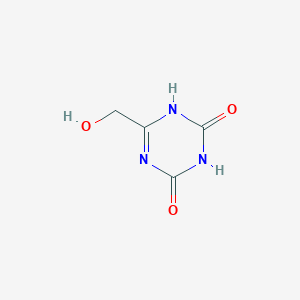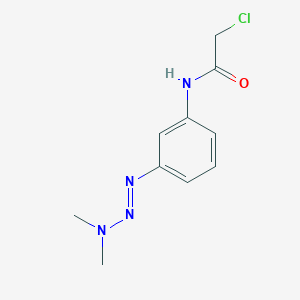
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide, also known as Dacarbazine, is a chemotherapy drug used to treat various types of cancer, including Hodgkin's lymphoma, melanoma, and sarcoma. It is a synthetic compound that belongs to the class of alkylating agents.
作用機序
The mechanism of action of N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide involves the formation of a methylating agent, which alkylates the DNA molecule. This leads to the formation of DNA adducts, which inhibit DNA replication and cell division. The formation of DNA adducts also triggers the activation of apoptosis, leading to cell death.
Biochemical and Physiological Effects:
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA replication and cell division, and activate apoptosis. It has also been shown to cause oxidative stress and inflammation. In addition, it has been shown to affect the immune system, leading to immunosuppression.
実験室実験の利点と制限
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide is a widely used chemotherapeutic agent in the treatment of various cancers. It has been extensively studied for its anticancer properties and has been shown to be effective in the treatment of Hodgkin's lymphoma, melanoma, and sarcoma. However, it has certain limitations when used in lab experiments. It is a highly reactive compound and can cause DNA damage in normal cells as well. Therefore, it needs to be used with caution in lab experiments.
将来の方向性
There are several future directions for the research on N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide. One direction is to develop more effective and less toxic analogs of the compound. Another direction is to study the mechanism of resistance to the drug in cancer cells. It is also important to study the long-term effects of the drug on the immune system and the development of secondary cancers. In addition, it is important to study the use of the drug in combination with other chemotherapeutic agents for the treatment of various cancers.
合成法
The synthesis of N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide involves the reaction between 3,3-dimethyl-1-(2-nitrosoaryl)triazenes and chloroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained in the form of a white crystalline solid, which is then purified by recrystallization.
科学的研究の応用
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide has been extensively studied for its anticancer properties. It is known to cause DNA damage by alkylating the DNA molecule. This, in turn, leads to the inhibition of DNA replication and cell division, ultimately resulting in cell death. N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide has been used in the treatment of Hodgkin's lymphoma, melanoma, and sarcoma. It has also been used in combination with other chemotherapeutic agents for the treatment of various cancers.
特性
CAS番号 |
174752-85-3 |
|---|---|
製品名 |
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide |
分子式 |
C10H13ClN4O |
分子量 |
240.69 g/mol |
IUPAC名 |
2-chloro-N-[3-(dimethylaminodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13ClN4O/c1-15(2)14-13-9-5-3-4-8(6-9)12-10(16)7-11/h3-6H,7H2,1-2H3,(H,12,16) |
InChIキー |
ZKJZJYISLSSXLK-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CCl |
正規SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CCl |
同義語 |
2-chloro-N-(3-dimethylaminodiazenylphenyl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



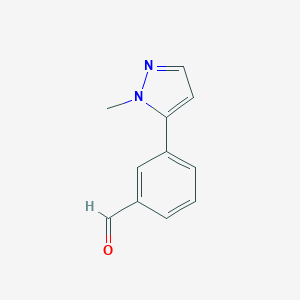
![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)
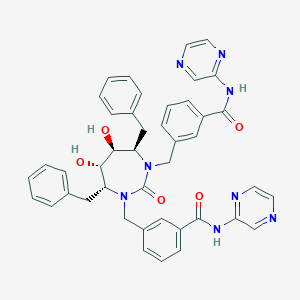


![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)
